Superior Intrinsic Efficacy vs. Salbutamol in Human β₂-Adrenoceptor Assays
In a direct head-to-head comparison of short, long, and ultra-long-acting β₂-agonists, fenoterol demonstrated significantly higher intrinsic efficacy (expressed as fold over basal CRE-SPAP reporter gene activity) than salbutamol. This confirms its classification as a full agonist at the human β₂-adrenoceptor [1].
| Evidence Dimension | Intrinsic efficacy (fold over basal) |
|---|---|
| Target Compound Data | 18.3 |
| Comparator Or Baseline | Salbutamol: 12.6 |
| Quantified Difference | Fenoterol exhibits 45% greater intrinsic efficacy (18.3 vs. 12.6) |
| Conditions | Human β₂-adrenoceptor stably expressed in CHO cells; CRE-SPAP reporter gene assay. |
Why This Matters
For research requiring maximal receptor activation, fenoterol's higher intrinsic efficacy provides a stronger positive control signal than the partial agonist salbutamol.
- [1] Proudman RGW, Baker JG. A comparison of the molecular pharmacological properties of current short, long and ultra-long-acting β2-agonists used for asthma and COPD. Pharmacol Res Perspect. 2025;13(5):e70154. doi: 10.1002/prp2.70154. View Source
